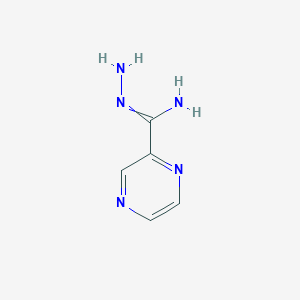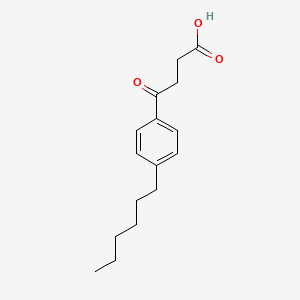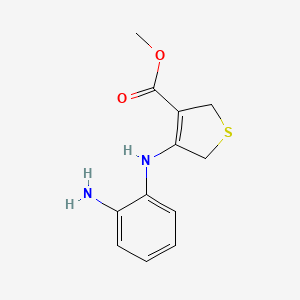
4-(2-aminoanilino)-2,5-dihydrothiophène-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate: is a synthetic compound with the molecular formula C12H14N2O2S It is a heterocyclic compound that contains a thiophene ring, an aniline group, and a carboxylate ester
Applications De Recherche Scientifique
Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of 2-aminoaniline with a thiophene derivative under specific conditions. One common method involves the condensation of 2-aminoaniline with a thiophene-3-carboxylate ester in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-4-methyl-3-thiophenecarboxylate
- Methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate
- Ethyl 2-(4-hydroxybenzoyl)amino-4,5-dimethyl-3-thiophenecarboxylate
Comparison: Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both an aniline group and a thiophene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Propriétés
IUPAC Name |
methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-12(15)8-6-17-7-11(8)14-10-5-3-2-4-9(10)13/h2-5,14H,6-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNQGWQFHCDTHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384828 |
Source


|
| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-23-3 |
Source


|
| Record name | methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)
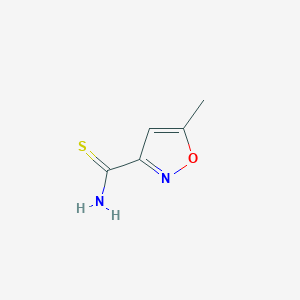
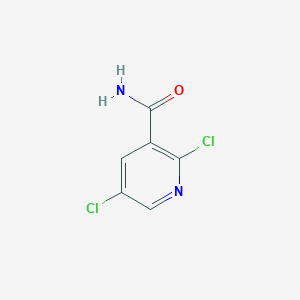
![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)

